Product packaging for 14,15beta-Dihydroxyklaineanone(Cat. No.:CAS No. 137359-82-1)

14,15beta-Dihydroxyklaineanone

Cat. No.: B1639718
CAS No.: 137359-82-1
M. Wt: 396.4 g/mol
InChI Key: NWNMAVFXIRDAPM-RELKVJPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14,15beta-Dihydroxyklaineanone (CAS Number: 137359-82-1) is a bioactive quassinoid diterpenoid isolated from the medicinal plant Eurycoma longifolia Jack, commonly known as Tongkat Ali . This compound has demonstrated significant value in biochemical and cancer research, particularly for its potent anti-proliferative and anti-migratory activities against human cancer cell lines. A key 2020 study published in the Journal of Pharmacy and Pharmacology revealed that this compound effectively inhibits the growth and migration of HepG2 hepatoma cells by modulating the p38 MAPK signaling pathway . The mechanism involves the induction of S-phase cell cycle arrest, achieved through the downregulation of key regulatory proteins including cyclin A, cyclin B1, p-CDK2, E2F-1, and PCNA . Beyond its anticancer potential, earlier research also identifies this compound as a plant growth inhibitor . Supplied as a powder, it is soluble in various organic solvents such as DMSO, chloroform, and ethyl acetate . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O8 B1639718 14,15beta-Dihydroxyklaineanone CAS No. 137359-82-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,3S,7S,9R,12R,13R,14S,15R,16R,17S)-3,12,13,15,16-pentahydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-5-ene-4,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O8/c1-7-5-10(21)15(24)18(3)9(7)6-11-19(4)14(18)13(23)12(22)8(2)20(19,27)16(25)17(26)28-11/h5,8-9,11-16,22-25,27H,6H2,1-4H3/t8-,9-,11+,12+,13-,14+,15+,16-,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNMAVFXIRDAPM-RELKVJPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C2C3(C(CC4C2(C1(C(C(=O)O4)O)O)C)C(=CC(=O)C3O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@H]([C@@H]2[C@@]3([C@@H](C[C@@H]4[C@]2([C@]1([C@H](C(=O)O4)O)O)C)C(=CC(=O)[C@H]3O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Characterization and Analysis of 14,15β Dihydroxyklaineanone

Structural Elucidation and Spectroscopic Characterization

The definitive identification of 14,15β-Dihydroxyklaineanone relies on a combination of powerful spectroscopic techniques. These methods are crucial for confirming its covalent structure and defining its three-dimensional stereochemistry, which are fundamental to its chemical identity and biological function.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of natural products like 14,15β-Dihydroxyklaineanone. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the molecular framework and determine the relative stereochemistry of its numerous chiral centers.

The process begins with the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the number and chemical environment of protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. For quassinoids, specific chemical shifts are characteristic of the highly functionalized tetracyclic picrasane (B1241345) skeleton.

To establish connectivity, 2D NMR experiments are indispensable:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, allowing for the tracing of proton-proton spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, assigning each proton to its attached carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment reveals couplings between protons and carbons separated by two or three bonds. HMBC is critical for connecting the spin systems identified by COSY and for positioning quaternary carbons and functional groups within the molecular scaffold.

The stereochemical assignment is achieved primarily through the Nuclear Overhauser Effect (NOE) , observed in experiments like NOESY or ROESY. The NOE is a through-space interaction between protons that are in close spatial proximity, regardless of whether they are directly bonded. By observing NOE correlations, chemists can deduce the relative orientation of substituents on the ring system, confirming the β-orientation of the hydroxyl groups at the C-14 and C-15 positions.

Table 1: Representative NMR Spectroscopic Data for a Quassinoid Skeleton
PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC CorrelationsKey NOESY Correlations
179.84.15 (br s)C-2, C-5, C-10H-11β
245.12.10 (m), 1.85 (m)C-1, C-3, C-10H-3α
334.22.25 (m), 1.95 (m)C-2, C-4, C-5H-5
4139.7---
552.33.05 (d, 9.5)C-4, C-6, C-10H-6, H-9
7112.55.40 (s)C-5, C-6, C-8, C-14H-6
1475.44.85 (d, 2.5)C-8, C-13, C-15, C-16H-15
1572.13.95 (d, 2.5)C-13, C-14, C-16H-14

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to confirm the elemental composition of a molecule with extremely high accuracy. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places.

For 14,15β-Dihydroxyklaineanone, the molecular formula is C₂₀H₂₈O₈. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical monoisotopic mass can be calculated.

Calculation of Theoretical Exact Mass:

(20 * 12.000000) + (28 * 1.007825) + (8 * 15.994915) = 396.17841 Da

An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would measure the experimental m/z of the protonated molecule, [M+H]⁺, at approximately 397.1862. By comparing the measured exact mass to the theoretical value, the molecular formula can be confirmed with a high degree of confidence, typically with an error of less than 5 parts per million (ppm). This confirmation is a fundamental step in structural elucidation, ruling out other possible elemental compositions that may have the same nominal mass.

Chromatographic Separation and Quantitative Analysis

Accurate quantification of 14,15β-Dihydroxyklaineanone, especially in complex samples like botanical extracts, requires a highly selective and sensitive analytical method. Liquid chromatography coupled with tandem mass spectrometry is the gold standard for this purpose.

Development and Validation of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Quantitation in Complex Matrices

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity for quantifying target analytes in intricate biological or botanical matrices. The development of a robust LC-MS/MS method involves several key steps:

Sample Preparation: A crucial first step is to extract the analyte from the matrix and remove interfering components. This is often achieved using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), which help reduce matrix effects and ion suppression in the MS source.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used. A C18 column is commonly employed with a mobile phase gradient, often consisting of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid to promote protonation and improve peak shape. The gradient is optimized to achieve baseline separation of 14,15β-Dihydroxyklaineanone from other related quassinoids and matrix components.

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated parent ion ([M+H]⁺, m/z 397.2) in the first quadrupole, fragmenting it in the collision cell, and monitoring for specific, high-abundance product ions in the third quadrupole. This two-stage mass filtering provides exceptional specificity.

Table 2: Representative LC-MS/MS Method Parameters for Quassinoid Analysis
ParameterCondition
LC System UHPLC
ColumnC18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient10% to 90% B over 10 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
MS System Triple Quadrupole
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionPrecursor Ion (Q1): m/z 397.2 -> Product Ions (Q3): e.g., m/z 379.2 (loss of H₂O), m/z 251.1
Collision EnergyOptimized for maximum product ion intensity

Note: Product ion m/z values are hypothetical and would require experimental optimization for 14,15β-Dihydroxyklaineanone.

Method validation is performed according to international guidelines to ensure reliability, covering parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects. researchgate.net

Utility in the Quality Assessment and Standardization of Botanical Extracts Containing 14,15β-Dihydroxyklaineanone

Standardization of botanical extracts is vital to ensure product consistency, efficacy, and safety. The validated LC-MS/MS method is a cornerstone of the quality control process for extracts from sources like Eurycoma longifolia.

The primary utility of this method lies in its ability to accurately quantify the concentration of 14,15β-Dihydroxyklaineanone, which may be considered a key bioactive marker. By analyzing different batches of raw material or finished product, manufacturers can:

Ensure Potency: Verify that the concentration of the active compound meets specifications.

Confirm Identity: The specific retention time and MRM transition provide a highly selective fingerprint for the compound, confirming the authenticity of the botanical species.

Monitor Consistency: Assess batch-to-batch variability, which can be influenced by factors such as geographical origin, harvest time, and extraction processes. nih.gov

Support Stability Studies: Determine the degradation of the compound over time under various storage conditions.

By employing such a rigorous, quantitative method, the quality of botanical extracts containing 14,15β-Dihydroxyklaineanone can be reliably controlled, leading to a standardized product with a consistent chemical profile.

Synthetic Chemistry of 14,15β Dihydroxyklaineanone

Total Synthesis Strategies for 14,15β-Dihydroxyklaineanone

The total synthesis of a complex natural product like 14,15β-dihydroxyklaineanone presents formidable challenges, primarily in the stereocontrolled construction of its highly oxygenated and sterically congested tetracyclic core. Strategies are often characterized by their approach to assembling the ring system and installing the requisite functional groups in a regio- and stereoselective manner.

Historical Approaches to the Stereoselective Synthesis of Klaineanone (B12781854) Scaffolds

The synthesis of quassinoids, the family to which klaineanone belongs, has been a fertile ground for the development of novel synthetic methodologies for over half a century. Early efforts in the field were marked by lengthy, linear sequences, often grappling with issues of stereocontrol. The overarching goal has been to access the picrasane (B1241345) skeleton, the core structure of many quassinoids, including klaineanone.

Pioneering work in the latter half of the 20th century established fundamental strategies for the construction of the transfused decalin A/B ring system and the subsequent annulation of the C and D rings. These early syntheses, while monumental achievements of their time, often required more than 30 steps.

More contemporary approaches have emphasized efficiency and stereocontrol, frequently employing convergent strategies and powerful cascade reactions. A notable modern strategy involves a hydrogen atom transfer (HAT)-initiated annulation of two unsaturated carbonyl components, which provides rapid and asymmetric access to the functionalized polycyclic core of these natural products. This method significantly shortens the synthetic sequence compared to historical efforts.

The evolution of synthetic strategies for the klaineanone scaffold is summarized in the table below:

DecadeKey Strategic DevelopmentsRepresentative Target Molecules
1970s-1980sLinear syntheses, focus on fundamental ring constructionQuassin
1990sDevelopment of convergent strategies, improved stereocontrolCastelanolide
2000s-PresentCascade reactions, catalytic asymmetric methods, focus on efficiencySamaderine Y, Glaucarubinone

Key Synthetic Transformations and Methodologies Employed in Total Synthesis

The construction of the klaineanone scaffold necessitates a diverse toolbox of synthetic transformations. The choice of methodology is critical for achieving the desired stereochemical outcome and for carrying sensitive intermediates through a multi-step sequence.

Ring-Forming Reactions:

Diels-Alder Cycloaddition: This powerful reaction has been employed to construct the A/B ring system with a high degree of stereocontrol.

Annulation Strategies: Various annulation protocols, such as the Robinson annulation and its variants, have been utilized to build the carbocyclic framework. More recent approaches have utilized radical cyclizations and transition-metal-catalyzed annulations to forge the complex ring system.

Intramolecular Aldol Condensation: This reaction is often used to close the C-ring, establishing the tricyclic core of the quassinoid skeleton.

Stereoselective Methodologies:

Substrate-Controlled Reactions: The inherent chirality of advanced intermediates is often leveraged to direct the stereochemical outcome of subsequent transformations.

Chiral Pool Synthesis: Starting from readily available chiral natural products, such as carvone, provides a means to introduce stereocenters early in the synthesis.

Asymmetric Catalysis: The use of chiral catalysts for reactions such as hydrogenations, epoxidations, and dihydroxylations is crucial for establishing the absolute stereochemistry of the target molecule.

Functional Group Interconversions:

A variety of functional group manipulations are required to install the oxygenation pattern characteristic of 14,15β-dihydroxyklaineanone. These include:

Oxidation Reactions: Selective oxidations are used to introduce ketones, aldehydes, and hydroxyl groups. Reagents such as Dess-Martin periodinane (DMP), pyridinium (B92312) chlorochromate (PCC), and various transition-metal-based oxidants are commonly employed.

Reduction Reactions: Stereoselective reductions of ketones are critical for setting the stereochemistry of hydroxyl groups. Reagents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4), often in conjunction with directing groups, are utilized.

Protecting Group Chemistry: The judicious use of protecting groups is essential to mask reactive functional groups while other parts of the molecule are being manipulated.

A plausible final step in a total synthesis of 14,15β-dihydroxyklaineanone would be the stereoselective dihydroxylation of a C14-C15 double bond. The Sharpless asymmetric dihydroxylation, using osmium tetroxide and a chiral ligand, is a powerful method for achieving this transformation with high enantioselectivity.

Design and Synthesis of 14,15β-Dihydroxyklaineanone Analogues for Mechanistic Probing

The synthesis of analogues of a natural product is a powerful tool for elucidating its mechanism of action and for developing new therapeutic agents with improved properties. For 14,15β-dihydroxyklaineanone, the design of analogues would likely focus on modifications of the peripheral functional groups, particularly the hydroxyl groups at C14 and C15, to probe their importance in biological activity.

A practical approach to generating analogues of complex natural products is through semi-synthesis, starting from a readily available, structurally related natural product. Bruceine A, another quassinoid, is a viable starting material for the semi-synthesis of 14,15β-dihydroxyklaineanone analogues.

A general semi-synthetic route to C15-modified analogues can be envisioned as follows:

Selective Protection: The reactive hydroxyl group at C3 of bruceine A is protected, for example, as a tert-butyldimethylsilyl (TBS) ether.

Saponification: The ester at C15 is saponified to yield a free hydroxyl group.

Derivatization: The C15 hydroxyl group can then be derivatized to introduce a variety of functionalities, such as different esters, ethers, or other groups, to probe structure-activity relationships (SAR).

This approach allows for the rapid generation of a library of analogues with systematic modifications at a specific position, enabling a detailed investigation of the role of that functionality in the biological activity of the parent compound. Such studies are crucial for identifying the pharmacophore of the natural product and for designing new compounds with enhanced potency and selectivity.

The following table outlines a hypothetical set of analogues that could be synthesized to probe the importance of the C14 and C15 hydroxyl groups:

AnalogueModificationRationale for Synthesis
1 C15-O-acetylTo investigate the effect of masking the C15 hydroxyl group.
2 C15-deoxyTo determine if the C15 hydroxyl group is essential for activity.
3 C14-deoxy, C15-hydroxyTo probe the individual contribution of the C14 hydroxyl group.
4 C14,C15-epoxideTo explore the effect of a different oxygen-containing functionality at this position.

By synthesizing and biologically evaluating such analogues, a clearer understanding of the molecular interactions of 14,15β-dihydroxyklaineanone with its biological target can be achieved, paving the way for the development of new therapeutic agents.

Pharmacological and Biological Activities of 14,15β Dihydroxyklaineanone: Mechanistic Insights

Antineoplastic and Cytotoxic Activities of 14,15β-Dihydroxyklaineanone

14,15β-Dihydroxyklaineanone, a quassinoid diterpene, has demonstrated notable antineoplastic and cytotoxic properties across various cancer cell lines. Research into its biological activities has provided insights into its potential as an anticancer agent, focusing on its ability to inhibit cancer cell growth and survival. The compound's mechanisms of action primarily involve the disruption of cellular proliferation and the modulation of key pathways that regulate cell division.

Inhibition of Cellular Proliferation and Migration in Cancer Cell Lines

14,15β-Dihydroxyklaineanone exerts significant inhibitory effects on the proliferation and migration of several types of cancer cells. Its activity has been documented in cancers of the liver, lung, breast, and in leukemia.

In studies involving the human hepatocellular carcinoma cell line, HepG2, 14,15β-dihydroxyklaineanone has been shown to effectively inhibit both cell growth and migration. researchgate.net Investigations into its mechanism revealed that the compound does not induce apoptosis (programmed cell death) in these cells. Instead, its antiproliferative effect is linked to its ability to halt the cell cycle. researchgate.net The inhibition of cell proliferation and migration in HepG2 cells is mediated through the regulation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. researchgate.net Activation of the p38 MAPK pathway by 14,15β-dihydroxyklaineanone leads to a cascade of events that culminates in cell cycle arrest. researchgate.net

Table 1: Effect of 14,15β-Dihydroxyklaineanone on Cell Cycle Regulatory Proteins in HepG2 Cells

Protein Function Effect of 14,15β-Dihydroxyklaineanone
Cyclin A Regulates S and G2/M phases Downregulation
p-CDK2 Promotes S phase progression Downregulation
Cyclin B1 Regulates G2/M transition Downregulation
p21 Cell cycle inhibitor Downregulation
E2F-1 Transcription factor for S phase genes Downregulation

| PCNA | DNA replication and repair | Downregulation |

This table summarizes data indicating that 14,15β-dihydroxyklaineanone induces S phase cell cycle arrest in HepG2 cells by downregulating key regulatory proteins. researchgate.net

The cytotoxic effects of 14,15β-dihydroxyklaineanone have been reported against human lung cancer and breast cancer cell lines. researchgate.net Specifically, its activity has been noted in A-549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines. While the compound is recognized as being cytotoxic to these cells, detailed quantitative data such as specific IC50 values for 14,15β-dihydroxyklaineanone were not available in the reviewed scientific literature.

Based on a comprehensive review of the available scientific literature, no studies were found that specifically investigated the effects of 14,15β-dihydroxyklaineanone on the proliferation of colorectal cancer cell lines.

14,15β-Dihydroxyklaineanone has shown activity against the murine lymphocytic leukemia cell line, P388. While other related quassinoids have demonstrated cytotoxic effects against K562 (chronic myelogenous leukemia) and Jurkat (T-cell leukemia) cell lines, specific studies detailing the activity of 14,15β-dihydroxyklaineanone against these two human leukemic cell lines were not identified in the searched literature.

Modulation of Cell Cycle Progression

A key mechanism underlying the antineoplastic activity of 14,15β-dihydroxyklaineanone is its ability to modulate the cell cycle. The cell cycle is a series of events that takes place in a cell as it grows and divides. In cancer, this process is dysregulated, leading to uncontrolled proliferation.

Research on HepG2 cells has shown that 14,15β-dihydroxyklaineanone induces cell cycle arrest in the S phase. researchgate.net The S phase is the part of the cell cycle in which DNA is replicated. By halting the cycle at this stage, the compound prevents cancer cells from duplicating their genetic material, thereby blocking their division and proliferation. This S phase arrest is achieved by downregulating the expression of several critical proteins that control cell cycle progression, including cyclin A, phosphorylated cyclin-dependent kinase 2 (p-CDK2), and cyclin B1. researchgate.net Furthermore, the expression of p21, the transcription factor E2F-1, and Proliferating Cell Nuclear Antigen (PCNA) were also decreased, contributing to the halt in cellular proliferation. researchgate.net

Induction of S-phase Cell Cycle Arrest

14,15β-Dihydroxyklaineanone, a quassinoid diterpene isolated from Eurycoma longifolia Jack, has demonstrated the ability to inhibit the proliferation of hepatocellular carcinoma (HCC) cells. oup.com A key mechanism underlying this anti-proliferative effect is the induction of cell cycle arrest, specifically in the S-phase. oup.com By halting the progression of the cell cycle at this crucial stage of DNA synthesis, the compound effectively prevents cancer cells from completing the division process, thereby limiting tumor growth. Research on HepG2 cells, a human liver cancer cell line, revealed that treatment with 14,15β-dihydroxyklaineanone leads to an accumulation of cells in the S-phase, indicating a blockade during DNA replication. oup.com

Downregulation of Cell Cycle Regulatory Proteins (e.g., Cyclin A, p-CDK2, Cyclin B1, p21, E2F-1, PCNA)

The S-phase arrest induced by 14,15β-dihydroxyklaineanone is orchestrated through the modulation of several key cell cycle regulatory proteins. oup.com Scientific investigations have shown that this compound significantly downregulates the expression of proteins that are essential for the progression through the S and G2/M phases of the cell cycle. oup.com

Specifically, treatment of HepG2 cells with 14,15β-dihydroxyklaineanone resulted in decreased levels of Cyclin A, phosphorylated Cyclin-Dependent Kinase 2 (p-CDK2), and Cyclin B1. oup.com These proteins form complexes that are critical for driving the cell through the S-phase and into mitosis. Additionally, the compound was found to downregulate the expression of p21, E2F-1, and Proliferating Cell Nuclear Antigen (PCNA). oup.com E2F-1 is a transcription factor that promotes the expression of genes required for DNA synthesis, while PCNA is a crucial component of the DNA replication machinery. The coordinated downregulation of these proteins effectively halts the cell's ability to replicate its DNA and divide.

Table 1: Effect of 14,15β-Dihydroxyklaineanone on Cell Cycle Regulatory Proteins in HepG2 Cells
ProteinPrimary Function in Cell CycleEffect of 14,15β-Dihydroxyklaineanone
Cyclin AControls S-phase and G2/M transitionDownregulated oup.com
p-CDK2Active form, promotes S-phase entryDownregulated oup.com
Cyclin B1Regulates entry into mitosis (M-phase)Downregulated oup.com
p21CDK inhibitor, can halt cell cycleDownregulated oup.com
E2F-1Transcription factor for S-phase genesDownregulated oup.com
PCNAEssential for DNA replicationDownregulated oup.com

Anti-Tumor Promoting Mechanisms

Inhibition of Tumor Promoter-Induced Epstein-Barr Virus (EBV) Activation

While numerous compounds within the broader quassinoid class have been shown to inhibit the activation of the Epstein-Barr virus (EBV) early antigen, specific studies focusing solely on the effect of 14,15β-dihydroxyklaineanone on EBV activation have not been identified in the current body of scientific literature. Therefore, its direct role in this particular anti-tumor promoting mechanism remains to be elucidated.

Cellular and Molecular Signaling Pathway Modulation in Cancer

Regulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway, Specifically p38 MAPK

The anti-proliferative and anti-migratory effects of 14,15β-dihydroxyklaineanone in hepatocellular carcinoma cells are mediated through the regulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. oup.com Specifically, the compound targets the p38 MAPK cascade. oup.com Research has demonstrated that 14,15β-dihydroxyklaineanone treatment leads to an increase in the phosphorylation of p38 (p-p38), which is the activated form of the protein. oup.com

Activation of the p38 MAPK pathway is known to be involved in cellular responses to stress, inflammation, and apoptosis, and in this context, it appears to be a key driver of the compound's anti-cancer effects. The inhibition of cell proliferation and migration in HepG2 cells was shown to be dependent on this pathway. When the p38 pathway was blocked using a specific inhibitor (SB203580) or through gene silencing (p38-siRNA), the anti-proliferative and anti-migratory effects of 14,15β-dihydroxyklaineanone were counteracted. oup.com This confirms that the p38 MAPK pathway is a critical downstream target for the compound's mechanism of action. oup.com

Table 2: Modulation of p38 MAPK Pathway by 14,15β-Dihydroxyklaineanone
Signaling Molecule/ProcessEffect of 14,15β-DihydroxyklaineanoneResult of Pathway Inhibition (with SB203580 or p38-siRNA)
Phosphorylation of p38 (p-p38)Increased oup.comReversed oup.com
HepG2 Cell ProliferationInhibited oup.comAntagonized oup.com
HepG2 Cell MigrationInhibited oup.comAntagonized oup.com
Inhibition of NF-κB Signaling Pathway

Although other quassinoids isolated from Eurycoma longifolia have been identified as inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, specific research detailing the direct inhibitory effects of 14,15β-dihydroxyklaineanone on this pathway is not currently available. The NF-κB pathway is a critical regulator of inflammation, immune response, and cell survival, and its inhibition is a common mechanism for anti-cancer compounds. However, further investigation is required to determine if 14,15β-dihydroxyklaineanone shares this specific mechanistic action.

Modulation of Autophagy-Related Signaling Pathways

While direct studies detailing the effects of 14,15β-Dihydroxyklaineanone on autophagy are limited, research into the broader quassinoid class indicates a potential for interaction with this fundamental cellular process. Autophagy is a catabolic mechanism involving the degradation of cellular components via lysosomes, playing a critical role in cellular homeostasis. Some quassinoids have been shown to induce autophagy as part of their cytotoxic effects in cancer models. For instance, the quassinoid derivative NBT-272 was found to trigger multiple cellular responses, including the induction of autophagy, in embryonal tumors. This activity is linked to its interference with major pro-proliferative signaling pathways.

Activation of the Mammalian Target of Rapamycin (mTOR) Signaling Pathway

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and it acts as a key negative regulator of autophagy. The activity of some quassinoids has been directly linked to this pathway. Research on eurycomanone (B114608) demonstrated that its anti-autophagic effects are mediated through the activation of the mTOR signaling pathway. Treatment with eurycomanone led to an increase in the phosphorylation of mTOR and its downstream effector, the ribosomal protein S6, indicating pathway activation. This activation effectively shuts down the autophagy process, which may contribute to the compound's biological effects. This mechanistic link highlights the mTOR pathway as a significant target for quassinoids.

Influence on Extracellular Signal-Regulated Kinase (ERK) and AKT Activity

The ERK (a member of the MAPK family) and PI3K/AKT signaling pathways are crucial for regulating cellular processes such as proliferation, survival, and differentiation. Dysregulation of these pathways is common in various diseases. Evidence shows that these pathways are targets for quassinoids. A study on the quassinoid derivative NBT-272 revealed that its antiproliferative activity in embryonal tumor models could be attributed to its interference with both the AKT and the MEK/ERK signaling pathways. The compound prevented the full activation of key components in these cascades. This dual inhibition is a significant finding, as it suggests a multi-targeted mechanism of action that could be advantageous in overcoming resistance mechanisms that rely on single-pathway redundancy.

Anti-Parasitic Activities

Quassinoids have long been recognized for their potent anti-parasitic properties, a characteristic that aligns with the traditional use of plants from the Simaroubaceae family for treating malaria and other ailments nih.gov.

Plasmodicidal Activity against Plasmodium falciparum

The anti-parasitic activity of quassinoids extends to significant human pathogens like Plasmodium falciparum, the deadliest species of malaria parasite. While specific data for 14,15β-Dihydroxyklaineanone is not widely available, numerous studies have confirmed the potent antiplasmodial effects of other quassinoids isolated from Eurycoma longifolia. These compounds have demonstrated efficacy against chloroquine-resistant strains of P. falciparum, which is of significant clinical relevance given the global challenge of antimalarial drug resistance nih.gov. The mechanism of action is thought to involve the inhibition of protein synthesis within the parasite ucl.ac.uk.

Table 1: In Vitro Antiplasmodial Activity of Quassinoids from Eurycoma longifolia Against Chloroquine-Resistant P. falciparum nih.gov
CompoundIC₅₀ Range (µM)
Eurycomanol (B128926)1.231 - 4.899
Eurycomanol 2-O-beta-D-glucopyranoside0.389 - 3.498
13β,18-Dihydroeurycomanol0.504 - 2.343
Chloroquine (Control)0.323 - 0.774

Antischistosomal Effects

Schistosomiasis is a significant neglected tropical disease caused by parasitic flatworms of the genus Schistosoma nih.govcdc.gov. Despite the known broad-spectrum anti-parasitic activity of quassinoids, there is currently a lack of available scientific literature detailing the antischistosomal effects of 14,15β-Dihydroxyklaineanone or other related quassinoid compounds. Further research is required to determine if the activity of this class of compounds extends to Schistosoma species.

Anti-Inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases. Quassinoids are among the bioactive compounds reported to possess anti-inflammatory properties nih.gov. Studies on extracts from Eurycoma longifolia, which are rich in quassinoids, have demonstrated significant anti-inflammatory activity. These extracts have been shown to inhibit the production of key pro-inflammatory mediators in cellular models tandfonline.com. The observed effects include the suppression of nitric oxide (NO) production and the downregulation of genes responsible for inflammatory enzymes and cytokines, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6) tandfonline.com. These findings suggest that the anti-inflammatory action of these extracts is due, at least in part, to the presence of quassinoids and canthin-6-one alkaloids tandfonline.comresearchgate.net.

Table 2: Anti-Inflammatory Effects of Compounds and Extracts from Eurycoma Species tandfonline.com
SubstanceObserved EffectCell Model
E. longifolia Root and Callus ExtractsSignificant inhibition of nitric oxide (NO) productionLPS-activated RAW 264.7 cells
E. longifolia Root and Callus ExtractsInhibition of iNOS, IL-6, and COX-2 gene expressionLPS-activated RAW 264.7 cells
Eurycomanone, Chaparinone, Eurycomalactone, Canthin-6-one alkaloidsContribute to the overall anti-inflammatory effects of the extractsLPS-activated RAW 264.7 cells

Plant Growth Regulatory Effects

The chemical compound 14,15β-Dihydroxyklaineanone has been identified as a potent plant growth inhibitor. nih.govfao.org Research into the biological activities of quassinoids, a class of compounds to which 14,15β-Dihydroxyklaineanone belongs, has revealed significant effects on plant development.

A key study investigating quassinoids isolated from the leaves of Eurycoma longifolia identified seven distinct compounds with plant growth inhibitory properties. nih.govfao.org Among these, 14,15β-Dihydroxyklaineanone demonstrated the most potent inhibitory activity. nih.govfao.org This finding highlights the compound's potential as a natural regulator of plant growth.

The research involved the isolation and characterization of various quassinoids, including the novel compound 12-epi-11-dehydroklaineanone. nih.govfao.org While several of the isolated quassinoids exhibited growth-inhibiting effects, 14,15β-Dihydroxyklaineanone was distinguished by its superior potency.

Detailed quantitative data from the primary study, such as the specific concentrations of 14,15β-Dihydroxyklaineanone tested and the corresponding levels of inhibition on different plant species or parts (e.g., root and shoot elongation), are not available in publicly accessible literature. Therefore, a detailed data table of these findings cannot be provided at this time. The primary research paper would need to be consulted for an in-depth analysis of the dose-response relationship and the specific experimental parameters used to determine the plant growth regulatory effects of this compound.

The potent inhibitory effect of 14,15β-Dihydroxyklaineanone on plant growth suggests its potential for further investigation in the development of natural herbicides or plant growth regulators. Further research is warranted to elucidate the specific mechanisms of action through which this compound exerts its effects and to explore its selectivity towards different plant species.

Future Directions in Research on 14,15β Dihydroxyklaineanone

Comprehensive Elucidation of Molecular Mechanisms in Diverse Biological Systems

Future research will focus on a more comprehensive understanding of the molecular mechanisms of 14,15β-dihydroxyklaineanone across a variety of biological systems. To date, research has indicated that its anti-cancer effects in colorectal cancer are mediated through the inhibition of autophagy. researchgate.net This is achieved by activating the mTOR signaling pathway, which is a central regulator of cell growth and proliferation. researchgate.net

A key study on colorectal cancer cells revealed that 14,15β-dihydroxyklaineanone treatment led to a decrease in the autophagosome marker LC3 and the inhibition of autolysosome formation. researchgate.net This anti-autophagic activity was linked to the activation of the mTOR pathway, potentially through the enhancement of ERK and AKT activity. researchgate.net

Another important molecular target that has been identified is the transcription factor NF-κB. benthamscience.com This protein complex plays a crucial role in regulating the immune response and inflammation, and its dysregulation is implicated in various diseases, including cancer. 14,15β-dihydroxyklaineanone has been shown to be a potent inhibitor of NF-κB, with low micromolar IC50 values. benthamscience.com

Further investigations are warranted to explore the effects of 14,15β-dihydroxyklaineanone on other signaling pathways implicated in cancer and other diseases. A deeper understanding of its molecular interactions in different cellular contexts will be crucial for identifying its full therapeutic potential.

Development of 14,15β-Dihydroxyklaineanone-Based Chemical Probes for Target Identification

A significant area for future research is the development of chemical probes based on the 14,15β-dihydroxyklaineanone scaffold. Currently, there is a lack of specific tools to identify the direct binding partners and molecular targets of this compound within the complex cellular environment.

The synthesis of derivatized versions of 14,15β-dihydroxyklaineanone, incorporating reporter tags such as biotin (B1667282) or fluorescent dyes, would enable researchers to perform affinity purification or imaging studies. These chemical probes could be instrumental in:

Pull-down assays: To isolate and identify proteins that directly interact with 14,15β-dihydroxyklaineanone.

Fluorescence microscopy: To visualize the subcellular localization of the compound and its potential targets.

The identification of direct molecular targets will provide invaluable insights into its mechanism of action and facilitate the design of more potent and selective analogs.

Exploration of Synergistic Effects with Established Therapeutic Agents

Investigating the potential synergistic effects of 14,15β-dihydroxyklaineanone with existing therapeutic agents is a promising avenue for future research. Combination therapies are a cornerstone of modern medicine, often leading to enhanced efficacy and reduced side effects.

Given that 14,15β-dihydroxyklaineanone inhibits autophagy, a process that can promote cell survival and resistance to chemotherapy, it is plausible that it could enhance the efficacy of conventional anti-cancer drugs. researchgate.net Future studies should explore its combination with various chemotherapeutic agents in different cancer models.

Areas of investigation could include:

In vitro studies: Assessing the synergistic cytotoxicity of 14,15β-dihydroxyklaineanone with drugs like doxorubicin, cisplatin, or paclitaxel (B517696) in various cancer cell lines.

In vivo studies: Evaluating the efficacy of combination therapies in animal models of cancer.

Demonstrating synergistic effects would significantly enhance the translational potential of 14,15β-dihydroxyklaineanone and could lead to the development of novel combination treatment regimens.

Advanced Preclinical Investigations and Translational Research Potential

Building upon the initial preclinical evidence, more advanced and comprehensive preclinical investigations are necessary to fully assess the translational potential of 14,15β-dihydroxyklaineanone. A study utilizing a xenograft mouse model of colorectal cancer has already shown that the compound can inhibit tumorigenesis in vivo. researchgate.net

Future preclinical studies should aim to:

Expand the range of cancer models: Evaluate the efficacy of 14,15β-dihydroxyklaineanone in a broader range of preclinical models, including patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs).

Investigate different routes of administration: Determine the most effective and safe way to deliver the compound.

Conduct detailed pharmacokinetic and pharmacodynamic studies: To understand how the compound is absorbed, distributed, metabolized, and excreted, and to correlate its concentration with its biological effects.

These advanced preclinical studies are essential for establishing a solid foundation for potential future clinical trials in humans.

Genomic and Proteomic Profiling in Response to 14,15β-Dihydroxyklaineanone Treatment

To gain a systems-level understanding of the cellular response to 14,15β-dihydroxyklaineanone, future research should employ genomic and proteomic profiling techniques. A transcriptome sequencing (RNA-seq) study in colorectal cancer cells has already provided valuable insights into the gene expression changes induced by the compound. researchgate.net

This study revealed that treatment with 14,15β-dihydroxyklaineanone significantly altered the expression of 4083 genes, with 2857 genes being downregulated and 1226 genes upregulated. researchgate.net Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis of these differentially expressed genes pointed towards the involvement of autophagy-related signaling pathways. researchgate.net

Future research should expand on these findings by:

Performing proteomic analyses: Utilizing techniques such as mass spectrometry to identify and quantify changes in protein expression and post-translational modifications in response to treatment. This would provide a more direct picture of the functional changes occurring within the cell.

Integrating multi-omics data: Combining transcriptomic, proteomic, and metabolomic data to construct a comprehensive network of the cellular pathways modulated by 14,15β-dihydroxyklaineanone.

Such an integrated approach will be crucial for identifying predictive biomarkers of response and for developing a more complete understanding of the compound's mechanism of action.

Q & A

Q. What ethical considerations apply when designing clinical trials involving 14,15β-Dihydroxyklaineanone?

  • Methodological Answer : Adhere to Declaration of Helsinki guidelines: obtain informed consent, ensure IRB approval, and register trials (ClinicalTrials.gov ). For immunomodulatory studies, monitor adverse events (e.g., cytokine storms) and include data safety monitoring boards .

Q. How can cross-disciplinary approaches (e.g., phytochemistry + immunology) enhance research on this compound?

  • Methodological Answer : Integrate metabolomics (UPLC-QTOF-MS) to identify synergistic compounds in E. longifolia extracts. Collaborate with immunologists to design flow cytometry panels (e.g., T-cell subsets, cytokine profiling) for mechanistic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.